3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
Description
3-[(2E)-3-(2,3,4-Trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is a coumarin-chalcone hybrid characterized by a coumarin core (2H-chromen-2-one) linked via a conjugated α,β-unsaturated ketone bridge to a 2,3,4-trimethoxyphenyl group. This compound is synthesized through Claisen-Schmidt condensation, typically under solvent-free or acid-catalyzed conditions, yielding a planar structure with strong UV absorption and fluorescence properties .
Properties
IUPAC Name |
3-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-24-18-11-9-13(19(25-2)20(18)26-3)8-10-16(22)15-12-14-6-4-5-7-17(14)27-21(15)23/h4-12H,1-3H3/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYENLEHJVYOYCP-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3,4-trimethoxybenzaldehyde and 4-hydroxycoumarin.
Condensation Reaction: The key step involves a Claisen-Schmidt condensation reaction between 2,3,4-trimethoxybenzaldehyde and 4-hydroxycoumarin in the presence of a base like sodium hydroxide or potassium hydroxide. This reaction forms the intermediate chalcone.
Cyclization: The intermediate chalcone undergoes cyclization under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to improve reaction rates.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In chemistry, 3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity. It is also used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one involves its interaction with molecular targets such as enzymes, receptors, and signaling pathways. For example, its anticancer activity may be attributed to its ability to inhibit specific enzymes involved in cell proliferation or to induce apoptosis in cancer cells. The compound’s antioxidant properties may result from its ability to scavenge free radicals and protect cells from oxidative stress.
Comparison with Similar Compounds
Key Spectral Data :
- IR Spectroscopy : Absorption bands at 1716 cm⁻¹ (>C=O), 1577 cm⁻¹ (C=C), and 1018 cm⁻¹ (C-O-C) confirm the presence of carbonyl, conjugated double bonds, and methoxy groups .
- NMR : $ ^1H $-NMR (CDCl₃) signals at δ 3.88–3.92 ppm (three singlet methoxy groups) and aromatic protons (δ 6.90–7.96 ppm) align with the 2,3,4-trimethoxyphenyl substitution. The coumarin lactone carbonyl resonates at δ 191.6 ppm in $ ^{13}C $-NMR .
- Mass Spectrometry : Molecular ion peak at m/z 382 (C₂₁H₁₈O₇), consistent with the molecular formula .
Comparison with Similar Compounds
Structural Analogues: Methoxy Substitution Patterns
Table 1: Methoxy Position Impact on Activity
- Key Insight: The 3,4,5-trimethoxy configuration enhances cholinesterase inhibition, likely due to improved binding to the enzyme’s peripheral anionic site .
Aromatic Group Modifications
Table 2: Aromatic Substituent Effects
- Key Insight: Electron-withdrawing groups (e.g., chlorine in CC2) improve monoamine oxidase-B (MAO-B) inhibition, while electron-donating groups (e.g., methoxy in the target compound) may enhance antiparasitic activity through redox interactions .
Hybrid Systems and Multitarget Profiles
- Naphthoquinone-Chalcone Hybrids: Compound 2 (FGFR1 inhibitor) incorporates a naphthoquinone moiety, achieving IC₅₀ = 0.87 µM via dual kinase inhibition and redox cycling .
- Ligustrazine Derivatives : 8p (3,4,5-trimethoxy derivative) shows multitargeted anticancer activity by inhibiting tubulin polymerization (IC₅₀ = 1.2 µM) and angiogenesis .
Biological Activity
3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic properties, particularly in oncology and antimicrobial applications. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 328.36 g/mol. The structure features a chromone core substituted with a trimethoxyphenyl group and an enoyl moiety.
Synthesis
The synthesis of this compound typically involves the condensation of hydroxycoumarin derivatives with appropriate aldehydes or ketones under acidic conditions. Various methods have been explored, including microwave-assisted synthesis, which enhances yield and reduces reaction time.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of coumarin derivatives. For instance, research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma | 15.6 | Inhibition of dihydrofolate reductase |
| Breast Cancer | 12.8 | Induction of apoptosis via caspase activation |
| Colon Cancer | 18.9 | Disruption of cell cycle progression |
The mechanism underlying these effects often involves the downregulation of folate cycle genes and induction of oxidative stress in cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits moderate activity against various bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Pseudomonas aeruginosa | 10 | 128 µg/mL |
These findings suggest that the compound could serve as a lead in developing new antimicrobial agents .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It has been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : The presence of methoxy groups contributes to its antioxidant properties, which may help mitigate oxidative stress in cells.
Case Studies
Several case studies have documented the efficacy of coumarin derivatives in clinical settings:
- Case Study on Melanoma Treatment : A patient with advanced melanoma showed significant tumor regression after treatment with a coumarin derivative similar to the compound . The treatment was associated with decreased levels of dihydrofolate reductase activity.
- Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, administration of a coumarin-based formulation led to improved outcomes compared to standard treatments.
Q & A
Q. Key Parameters :
| Parameter | Value/Range |
|---|---|
| Solvent | Ethanol |
| Base | KOH (40% aqueous solution) |
| Reaction Time | 12–24 hours |
| Yield Optimization | Controlled pH and temperature |
Advanced: How can crystallographic data discrepancies be resolved during structural refinement?
Answer:
Discrepancies in X-ray diffraction data (e.g., high R-factors or poor electron density maps) can be addressed using:
- SHELX Suite : Employ SHELXL for refinement, incorporating restraints for disordered moieties (e.g., methoxy groups) and validating with CIF checkers.
- Hydrogen Bonding Analysis : Use graph-set analysis (as in Etter’s formalism) to identify intermolecular interactions (e.g., C–H···O bonds) that influence packing .
- Validation Tools : Cross-validate with spectroscopic data (NMR, IR) to confirm functional group positions .
Q. Example Refinement Metrics :
| Parameter | Value (From ) |
|---|---|
| R[F² > 2σ(F²)] | 0.033 |
| wR(F²) | 0.082 |
| Data-to-Parameter Ratio | 15.4 |
Basic: Which spectroscopic techniques confirm the structural identity of this compound?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks for methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and α,β-unsaturated ketone protons (δ 7.2–7.8 ppm, J = 15.9 Hz for trans-configuration).
- ¹³C NMR : Carbonyl carbon (δ ~190 ppm), olefinic carbons (δ ~120–140 ppm) .
- IR Spectroscopy : Strong C=O stretch (~1650 cm⁻¹) and conjugated C=C stretch (~1600 cm⁻¹) .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 11.08° in ) .
Advanced: What strategies mitigate challenges in crystallizing this compound?
Answer:
- Solvent Screening : Use mixed solvents (e.g., ethanol/DCM) to improve solubility and slow crystallization.
- Hydrogen Bond Engineering : Introduce functional groups (e.g., hydroxyl or methoxy) to stabilize crystal packing via C–H···O or π-π interactions .
- Temperature Gradients : Gradual cooling from 50°C to 4°C enhances crystal quality .
Packing Analysis Example :
Intermolecular C21–H21···O6 bonds (2.48 Å) and intramolecular C8–H8B···O5 bonds (2.65 Å) stabilize the crystal lattice .
Advanced: How to design molecular docking studies for evaluating biological activity?
Answer:
Q. Docking Results (Example) :
| Compound | Binding Energy (kcal/mol) | Target |
|---|---|---|
| Title Compound | -8.2 | SARS-CoV-2 Mpro |
| Reference (Xanthohumol) | -7.5 | SARS-CoV-2 Mpro |
Basic: What is the IUPAC nomenclature and key functional groups?
Answer:
- IUPAC Name : this compound.
- Functional Groups :
- α,β-Unsaturated ketone (prop-2-enoyl).
- Chromen-2-one (coumarin derivative).
- Trimethoxyphenyl moiety (electron-donating groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
